molecular formula C14H11BrN2O3 B5781697 N-(4-bromophenyl)-3-methyl-4-nitrobenzamide CAS No. 5509-92-2

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide

Cat. No.: B5781697
CAS No.: 5509-92-2
M. Wt: 335.15 g/mol
InChI Key: XRTHXRYDBTUIDN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide: is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to a phenyl ring, a nitro group, and a methyl group on a benzamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-3-methyl-4-nitrobenzamide typically involves the following steps:

    Bromination: The bromine atom is introduced to the phenyl ring via bromination using bromine or a bromine source like N-bromosuccinimide.

    Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the brominated nitrobenzene with an appropriate amine under suitable conditions, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in N-(4-bromophenyl)-3-methyl-4-nitrobenzamide can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The bromine atom can undergo nucleophilic substitution reactions. For example, it can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles like amines, thiols, alkoxides.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products:

    Reduction: N-(4-bromophenyl)-3-methyl-4-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-(4-bromophenyl)-3-carboxy-4-nitrobenzamide.

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-3-methyl-4-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. It may also find applications in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-3-methyl-4-nitrobenzamide depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the bromine atom can facilitate binding to target proteins through halogen bonding .

Comparison with Similar Compounds

    N-(4-bromophenyl)-3-methyl-4-aminobenzamide: A reduced form with an amine group instead of a nitro group.

    N-(4-bromophenyl)-3-carboxy-4-nitrobenzamide: An oxidized form with a carboxylic acid group instead of a methyl group.

    N-(4-bromophenyl)-3-methyl-4-chlorobenzamide: A derivative with a chlorine atom instead of a nitro group.

Uniqueness: N-(4-bromophenyl)-3-methyl-4-nitrobenzamide is unique due to the presence of both a bromine atom and a nitro group on the benzamide backbone. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-(4-bromophenyl)-3-methyl-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3/c1-9-8-10(2-7-13(9)17(19)20)14(18)16-12-5-3-11(15)4-6-12/h2-8H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTHXRYDBTUIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2=CC=C(C=C2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970453
Record name N-(4-Bromophenyl)-3-methyl-4-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5509-92-2
Record name N-(4-Bromophenyl)-3-methyl-4-nitrobenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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